adenosine

Description

Properties

IUPAC Name |

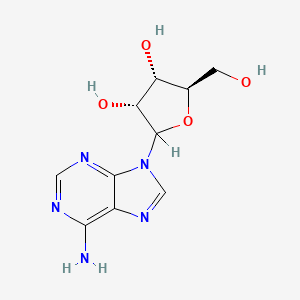

(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-VTHZCTBJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Inosine-Based Synthesis via Acetylation, Chlorination, and Amination

A patented method (CN1727356A) details a three-step route starting from inosine, a nucleoside with a hypoxanthine base. This approach optimizes yield and minimizes production costs through the following sequence:

Step 1: Acetylation of Inosine

Inosine is acetylated using excess acetic anhydride () under anhydrous sodium acetate catalysis at 80–85°C. This yields triacetyl inosine with a 96% yield and >99% purity.

Reaction Conditions

-

Temperature: 80–85°C

-

Catalysts: Sodium acetate (8–9% wt/wt of inosine)

-

Yield: 96%

Step 2: Chlorination of Triacetyl Inosine

Phosphorus oxychloride () in pyridine chlorinates the 6-hydroxyl group of triacetyl inosine at 45–50°C for 14 hours, forming chloro-acetylated inosine.

Reaction Conditions

-

Solvent: Pyridine (1.5–2x volume of triacetyl inosine)

-

Temperature: 45–50°C

-

Time: 14 hours

Step 3: Amination and Deacetylation

Chloro-acetylated inosine undergoes ammonolysis in a methanol-ammonia solution under pressurized conditions (0.15–0.35 MPa) for 15 hours, yielding this compound crude product. Subsequent recrystallization with pure water and activated carbon decolorization produces pharmaceutical-grade this compound.

Reaction Conditions

-

Pressure: 0.15–0.35 MPa

-

Temperature: 10–30°C

-

Overall Yield: 52.2%

Advantages Over Prior Methods

Comparative Analysis of Chemical Synthesis Routes

The table below contrasts key chemical synthesis methods for this compound:

| Method | Starting Material | Steps | Overall Yield | Cost Efficiency | Reference |

|---|---|---|---|---|---|

| Inosine-Based | Inosine | 3 | 52.2% | High | |

| Xanthine Derivative | Xanthine | 4 | 45% | Moderate | |

| Triacetyl Ribose | Ribose | 5 | 62% | Low |

The inosine-based method outperforms alternatives in cost and step reduction, albeit with marginally lower yields than ribose-derived routes.

Enzymatic and Microbial Synthesis

While chemical synthesis dominates industrial production, enzymatic methods offer eco-friendly alternatives.

Enzymatic Transphosphorylation

Adenine phosphoribosyltransferase (APRT) catalyzes the condensation of adenine and phosphoribosyl pyrophosphate (PRPP) to form this compound monophosphate (AMP), which is dephosphorylated to this compound. However, enzyme stability and substrate costs limit scalability.

Microbial Fermentation

Genetically modified Bacillus subtilis and Escherichia coli strains produce this compound via purine salvage pathways. Strains overexpressing purine nucleoside phosphorylase (PNP) achieve titers of 12–15 g/L, though downstream purification remains challenging.

Industrial Optimization and Challenges

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions are commonly used to synthesize adenosine derivatives. For example, palladium-catalyzed cross-coupling reactions have been employed to form 2-alkynylthis compound derivatives, which show higher affinity for this compound receptors . Another example involves the synthesis of N6-benzylthis compound-5'-uronamides as agonists for the A3 receptor, achieved through a multi-step nucleophilic substitution process .

Complexation and Conjugation

Complexation and conjugation reactions are also utilized to create diverse this compound derivatives. These methods allow for the introduction of various functional groups, enhancing the biological activity of the resulting compounds .

Metabolism of this compound

This compound is metabolized through several pathways:

-

Phosphorylation : this compound is phosphorylated to AMP by this compound kinase (AK), which is the primary means of this compound clearance under physiological conditions .

-

Deamination : this compound is converted to inosine by this compound deaminase (ADA), a process that occurs preferentially under pathological conditions .

-

Extracellular Generation : this compound is generated extracellularly through the dephosphorylation of ATP, ADP, and AMP by ectonucleotidases like CD39 and CD73 .

Hydrolysis of ATP to ADP

ATP hydrolysis is a key reaction that indirectly leads to this compound production. The reaction is as follows:

This energy is used for cellular processes, and ADP can be further hydrolyzed to AMP, which is then converted to this compound .

Conversion of AMP to this compound

AMP is converted to this compound by the action of cytosolic 5'-nucleotidase:

This reaction is crucial for the intracellular production of this compound .

This compound Derivatives and Their Biological Activities

This compound derivatives exhibit a range of biological activities, particularly in modulating this compound receptors. These receptors are involved in various physiological processes, including cardiovascular regulation and immune response modulation .

This compound Receptors

This compound interacts with four main receptor subtypes: A1, A2A, A2B, and A3. Each subtype has distinct tissue distribution and effector coupling, influencing different physiological pathways .

| Receptor Subtype | G Protein Coupling | Effector System | This compound Affinity |

|---|---|---|---|

| A1 | G i/o | ↓Adenylyl cyclase, ↑K+ channels | 1–10 nM |

| A2A | G s | ↑Adenylyl cyclase, ↑cAMP/PKA | 30 nM |

| A2B | G s, G q/11 | ↑Adenylyl cyclase, ↑PLC | 1,000 nM |

| A3 | G i, G q/11 | ↓Adenylyl cyclase, ↑PLC | 100 nM |

Scientific Research Applications

1.1. Cardiovascular Effects

Adenosine has notable effects on the cardiovascular system, primarily mediated through its A1 receptors. It can slow heart rate, reduce atrial contractility, and attenuate catecholamine stimulation of beta-adrenergic receptors. These properties make this compound a potential treatment for arrhythmias and heart failure .

Table 1: Cardiovascular Effects of this compound

| Effect | Mechanism | Clinical Implications |

|---|---|---|

| Decreased heart rate | A1 receptor activation | Treatment of supraventricular tachycardia |

| Reduced atrial contractility | A1 receptor-mediated inhibition | Management of atrial fibrillation |

| Enhanced coronary blood flow | Vasodilation via A2A receptors | Ischemic heart disease treatment |

1.2. Pain Management

Recent studies have highlighted the role of this compound receptors in pain modulation. Agonists at A1 and A2A receptors have shown efficacy in reducing neuropathic pain in animal models, suggesting potential therapeutic avenues for chronic pain conditions .

Case Study: Neuropathic Pain

In a study involving rats with induced neuropathic pain, administration of A3 receptor agonists significantly reduced pain sensitivity without causing sedation or respiratory depression, indicating a promising direction for non-opioid analgesics .

2.1. Neurodegenerative Diseases

This compound's interaction with neurotransmitter systems positions it as a target for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, A2A receptor antagonists have been shown to enhance dopaminergic signaling and improve motor functions in Parkinson's models .

Table 2: Neurological Applications of this compound

| Condition | Receptor Target | Observed Effects |

|---|---|---|

| Alzheimer's Disease | A2A receptors | Improved cognitive function in models |

| Parkinson's Disease | A2A receptors | Enhanced motor control |

| Restless Leg Syndrome | A1 receptors | Reduction in periodic limb movements |

2.2. Sleep Disorders

Research indicates that this compound levels fluctuate during sleep-wake cycles, influencing sleep regulation. Targeting this compound receptors may offer new treatments for insomnia and other sleep disorders by modulating sleep architecture .

Anti-Inflammatory Properties

This compound possesses anti-inflammatory effects through its action on various immune cells. It modulates cytokine release and can inhibit T-cell activation, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Case Study: Multiple Sclerosis

In experimental models of multiple sclerosis, this compound analogs demonstrated the ability to reduce inflammation and promote remyelination, highlighting their therapeutic potential in demyelinating diseases .

Research Advancements and Future Directions

Ongoing research is exploring the development of selective this compound receptor modulators that can provide targeted therapeutic effects while minimizing side effects associated with broader receptor activation. Advances in drug delivery systems are also being investigated to enhance the bioavailability and efficacy of this compound-based therapies .

Mechanism of Action

Adenosine exerts its effects by binding to specific this compound receptors (A1, A2A, A2B, and A3) on the cell surface. This binding inhibits adenylyl cyclase, reducing cyclic this compound monophosphate levels and causing cell hyperpolarization by increasing potassium efflux via inward rectifier potassium channels. This subsequently inhibits calcium current, leading to various physiological effects such as vasodilation and decreased heart rate .

Comparison with Similar Compounds

ATP, ADP, and AMP

- Structural Similarity: Adenosine forms the core of ATP, ADP, and AMP, differing only in phosphate group number (ATP: 3 phosphates; ADP: 2; AMP: 1) .

- Functional Differences: ATP is the primary energy currency, while this compound itself acts as a signaling molecule. Regulatory networks show ATP/ADP/AMP often co-regulate enzymes (e.g., glycolysis), but this compound’s regulatory proclivity may arise indirectly via ATP/ADP-dependent mechanisms .

Table 1: Regulatory Proclivity of this compound vs. ATP/ADP/AMP

| Compound | Regulatory Proclivity* | Key Regulatory Roles |

|---|---|---|

| This compound | Moderate | Immune suppression, vasodilation |

| ATP | High | Energy transfer, enzyme activation |

| ADP/AMP | Moderate-High | Feedback regulation of metabolism |

Cordycepin (3’-Deoxythis compound)

- Structural Difference : Cordycepin lacks the 3’-hydroxyl group in ribose, altering its metabolic stability .

- Reduced affinity for this compound receptors compared to this compound due to structural modification .

Table 2: Structural Analogs of this compound

| Compound | Structural Difference | Functional Consequence |

|---|---|---|

| Cordycepin | Missing 3’-OH group | Increased metabolic stability |

| Inosine | Hypoxanthine instead of adenine | Weaker receptor binding |

| 2’-Deoxythis compound | Missing 2’-OH group | Altered DNA incorporation |

Receptor Affinity and Ligand Design

This compound Receptor Agonists/Antagonists

- Selective Agonists : CF101 (IB-MECA) and CF102 (CI-IB-MECA) show high A₃ receptor affinity (Ki = 1.4–1.8 nM) but lack selectivity in clinical trials .

- Non-Selective Agonists: NECA (5’-N-ethylcarboxamidothis compound) binds broadly to this compound receptors but is less therapeutically useful due to off-target effects .

Table 3: Geometric Docking Scores of this compound Derivatives

| Compound (Modification) | Receptor | Docking Score* | Selectivity |

|---|---|---|---|

| This compound (reference) | A₂A | 4800 | Non-selective |

| CF101 (2-position) | A₃ | 5200 | A₃-selective |

| Phenyl-modified (e.g., 8) | A₂A | 5100 | Moderate |

Impact of Chemical Modifications

- 2-Position Substitutions : Bulky groups (e.g., phenyl rings) enhance A₂A receptor binding compared to boron clusters, as seen in compounds 8 and 10 .

- N6-Substitutions : Methyl or charged groups at the N6 position reduce affinity at mutant A₃ receptors (e.g., Q167R mutation causes 10–20-fold affinity loss) .

Metabolic and Regulatory Roles in Comparison

Regulatory Network Analysis

- This compound and ATP/ADP share regulatory overlap due to common substructures (e.g., this compound ring). Enzymes regulated by ATP are often modulated by this compound, albeit with weaker direct interactions .

- Chemical vs. Regulatory Similarity :

Competing Pathways in Disease

- In malaria, this compound uptake inhibitors (e.g., PvENT1/PfENT1 blockers) show similar IC₅₀ values across Plasmodium species, suggesting conserved targeting strategies .

Clinical and Therapeutic Implications

- Cancer: this compound’s immunosuppressive role drives CD73 inhibitors into clinical trials (e.g., oleclumab), while cordycepin analogs are explored for cytotoxicity .

- Cardiovascular: this compound’s short half-life (<10 seconds) limits clinical use, but stable analogs like regadenoson (A₂A agonist) are used in cardiac stress testing .

Biological Activity

Adenosine is a purine nucleoside that plays a critical role in various biological processes, including cellular energy transfer, signal transduction, and modulation of immune responses. Its biological activity is primarily mediated through its interaction with specific receptors known as this compound receptors, which are classified into four main subtypes: A1, A2A, A2B, and A3. Each receptor subtype has distinct physiological effects and tissue distributions.

This compound exerts its effects by binding to this compound receptors, which are G protein-coupled receptors (GPCRs). The signaling pathways activated by these receptors can lead to various intracellular responses:

- A1 Receptors (A1R) : Primarily inhibit adenylate cyclase activity, leading to decreased cAMP levels. They are involved in processes such as cardioprotection and inhibition of neurotransmitter release.

- A2A Receptors (A2AR) : Activate adenylate cyclase via G_s proteins, increasing cAMP levels. They play a significant role in immune modulation and vasodilation.

- A2B Receptors (A2BR) : Also stimulate adenylate cyclase but are less sensitive than A2AR. They are implicated in inflammation and tissue repair.

- A3 Receptors (A3R) : Can either inhibit or stimulate adenylate cyclase depending on the cellular context.

2.1 Immunomodulation

This compound is a crucial regulator of the immune system. It influences the activity of various immune cells, including T cells, macrophages, and dendritic cells.

- Regulatory T Cells (Tregs) : this compound produced by Tregs enhances their immunosuppressive functions. Tregs express CD39 and CD73 enzymes that convert ATP to this compound, thereby modulating inflammation and promoting tissue homeostasis .

- Macrophage Polarization : this compound signaling through A2ARs promotes the differentiation of macrophages into an anti-inflammatory phenotype (M2), which is essential for tissue repair and resolution of inflammation .

2.2 Cardiovascular Effects

In the cardiovascular system, this compound plays a protective role during ischemic events by inducing vasodilation and reducing myocardial oxygen demand.

- Heart Rate Regulation : Activation of A1 receptors in the heart can lead to decreased heart rate and reduced contractility, providing a protective mechanism during stress conditions .

3. Research Findings

Recent studies have highlighted the diverse roles of this compound in various pathological conditions:

3.1 Case Studies

- A study demonstrated that this compound levels increase significantly in inflamed tissues, suggesting its role as a signaling molecule in inflammatory responses .

- Research on osteoarthritis revealed that this compound signaling through A3 receptors can inhibit joint inflammation and cartilage degradation .

3.2 Pharmacological Data

The pharmacological profile of this compound receptor interactions is summarized in the following table:

| Receptor Type | Agonist Activity | EC50 (nM) | Reference |

|---|---|---|---|

| A1R | CPA | 310 | |

| A2AR | NECA | 1410 | |

| A2BR | CGS 21680 | 24000 | |

| A3R | Cl-IB-MECA | 500 |

4. Clinical Implications

Given its broad biological activity, this compound has potential therapeutic applications:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying adenosine’s role in cellular signaling pathways?

- Methodological Answer : Use radioligand binding assays to quantify this compound receptor (AR) density and affinity in target tissues. Pair with knockout mouse models (e.g., A1 or A2A receptor-deficient strains) to isolate receptor-specific effects. Validate findings via immunohistochemistry and real-time PCR to correlate protein and mRNA expression levels .

- Key Considerations : Control for endogenous this compound degradation by including This compound deaminase inhibitors in vitro. Use dose-response curves to assess receptor activation thresholds .

Q. How should researchers design experiments to evaluate this compound’s anti-inflammatory effects in vivo?

- Methodological Answer : Employ murine models of inflammation (e.g., colitis or ischemia-reperfusion injury). Measure cytokine profiles (IL-6, TNF-α) via ELISA and tissue damage via histopathology. Include pharmacological antagonists (e.g., ZM241385 for A2A receptors) to confirm receptor-mediated mechanisms .

- Data Analysis : Use ANOVA with post-hoc tests to compare treatment groups. Report effect sizes and confidence intervals to address variability in inflammatory responses .

Advanced Research Questions

Q. What molecular modeling approaches are effective for predicting this compound receptor-ligand interactions?

- Methodological Answer : Utilize homology modeling based on GPCR templates (e.g., bovine rhodopsin) to generate 3D AR structures. Validate models via molecular dynamics simulations and docking studies with known agonists/antagonists (e.g., CGS21680 for A2A receptors). Cross-reference with cryo-EM data (if available) to refine binding pocket accuracy .

- Challenges : Address low-resolution structural data for A2B and A3 subtypes by integrating mutagenesis studies to infer critical residues for ligand binding .

Q. How can researchers resolve contradictions in this compound’s dual role in promoting vs. inhibiting tumor growth?

- Methodological Answer : Conduct tissue-specific analyses (e.g., colorectal vs. breast cancer models) to account for receptor subtype heterogeneity (A1/A3 vs. A2A/A2B). Use single-cell RNA sequencing to identify this compound-sensitive tumor subpopulations. Compare extracellular this compound concentrations via HPLC in hypoxic vs. normoxic microenvironments .

- Data Interpretation : Apply Bayesian meta-analysis to reconcile conflicting studies, weighting evidence by sample size and methodological rigor .

Q. What strategies optimize the detection of this compound receptor overexpression in human cancers?

- Methodological Answer : Combine binding assays (e.g., using [³H]-DPCPX for A1 receptors) with flow cytometry on circulating tumor cells (CTCs). Validate clinical relevance by correlating receptor density with patient survival data via Cox proportional hazards models .

- Pitfalls : Avoid false positives by normalizing receptor counts to housekeeping genes (e.g., GAPDH) in qPCR studies .

Methodological Frameworks

Q. How should researchers formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

- Guidance :

- Feasible : Ensure access to this compound receptor knockout models or selective antagonists.

- Novel : Investigate understudied receptors (e.g., A2B in neuroinflammation).

- Ethical : Justify animal use with ARRIVE guidelines; minimize sample sizes via power analysis.

- Relevant : Link to therapeutic areas (e.g., neurodegenerative diseases, cancer immunotherapy) .

Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects?

- Recommendations : Use non-linear regression (e.g., log-dose vs. response) to calculate EC50 values. For multi-variable experiments (e.g., hypoxia + this compound), apply two-way ANOVA with interaction terms. Report Bonferroni-corrected p-values to control for Type I errors .

Data Presentation & Validation

Q. How can researchers validate this compound receptor expression discrepancies between mRNA and protein levels?

- Protocol : Perform Western blotting with receptor-specific antibodies (e.g., anti-A3 AR clones) alongside RT-qPCR. Use positive controls (e.g., HEK293 cells overexpressing ARs) to confirm antibody specificity. Address post-transcriptional regulation via cycloheximide chase assays to measure protein half-life .

Q. What are best practices for presenting contradictory this compound signaling data in publications?

- Guidelines :

- Transparency : Disclose all raw data (e.g., negative results) in supplementary materials.

- Contextualization : Compare findings to prior studies using systematic review tables (e.g., differences in cell lines, this compound concentrations).

- Limitations : Discuss potential confounders (e.g., endogenous this compound fluctuations during sample collection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.